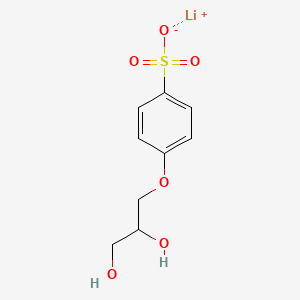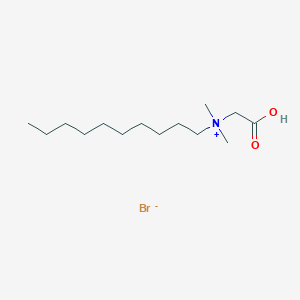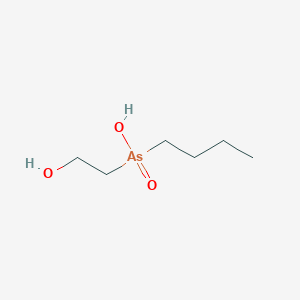![molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8](/img/structure/B13741842.png)
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-, also known as ethylenediaminetetraacetate-copper-ammonia complex, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is known for its stability and versatility in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) in the presence of ammonia. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure the complete formation of the complex. The general reaction can be represented as follows:
Cu2++EDTA4−+2NH3→Cu(EDTA)(NH3)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the dissolution of copper(II) salts in water, followed by the addition of EDTA and ammonia. The mixture is stirred and heated to facilitate the reaction, and the pH is carefully monitored and adjusted. The resulting complex is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Chloride ions, water, other amines.
Major Products Formed
Oxidation: Formation of higher oxidation state copper complexes.
Reduction: Formation of lower oxidation state copper complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.
Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper disodium EDTA: Similar in structure but with sodium ions instead of ammonia.
Copper diammonium EDTA: Another variant with different stoichiometry and ligand arrangement.
Copper(II) sulfate: A simpler copper compound used in various applications but lacks the chelation stability of the EDTA complex.
Uniqueness
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is unique due to its high stability, versatility in forming complexes, and ability to participate in a wide range of chemical reactions. Its chelation with EDTA provides enhanced stability and reactivity compared to simpler copper compounds.
Eigenschaften
CAS-Nummer |
32575-57-8 |
|---|---|
Molekularformel |
C6H10CuN2O4 |
Molekulargewicht |
237.70 g/mol |
IUPAC-Name |
copper;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
GIPZFCUJUUCMKT-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2] |
Verwandte CAS-Nummern |
5657-17-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)



